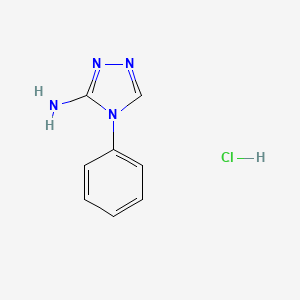
4-phenyl-4H-1,2,4-triazol-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-phenyl-4H-1,2,4-triazol-3-amine hydrochloride” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The phenyl group is a functional group that consists of a six-membered aromatic ring, minus a hydrogen, which is attached to the triazole ring .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing compounds involves various strategies . One of the common methods is the three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Nc1nnc[nH]1, as per the InChI code 1S/C2H4N4/c3-6-1-4-5-2-6/h1-2H,3H2 .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-Phenyl-4H-1,2,4-triazol-3-amine hydrochloride and its derivatives are explored in the field of corrosion inhibition. Studies have demonstrated their effectiveness in protecting mild steel in hydrochloric acid environments. These compounds act as mixed-type inhibitors, influencing both cathodic and anodic corrosion currents, with some derivatives showing up to 99.6% efficiency in corrosion prevention (Bentiss et al., 2007).
Aminomethylation Studies
Research has been conducted on the aminomethylation of 4-phenyl-1,2,4-triazolinethione-3, a related compound, revealing insights into the chemistry of triazoles. This includes understanding the reactivity of the nitrogen atom in the thioamide group and the effects of different substituents on the triazole ring (Shegal & Postovskii, 2013).
Antimicrobial Activity
Certain derivatives of 4-phenyl-4H-1,2,4-triazol-3-amine have been synthesized and tested for their antimicrobial properties. These compounds have shown varying degrees of effectiveness against different microorganisms, indicating potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
Fluorescent Chemosensors
Research into the development of fluorescent chemosensors using triazole-based compounds has shown promising results. These sensors can detect specific metal ions like Zn2+ with high selectivity and sensitivity, making them useful in various applications, including bioimaging (Iniya et al., 2014).
Tuberculosis Inhibition
Studies have explored the use of N-substituted-phenyl-1,2,3-triazole derivatives, which are structurally related to 4-phenyl-4H-1,2,4-triazol-3-amine, for their inhibitory activity against Mycobacterium tuberculosis. This research has implications for developing new treatments for tuberculosis (Costa et al., 2006).
Wirkmechanismus
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of biological targets due to their ability to form hydrogen bonds .
Mode of Action
It’s known that 1,2,4-triazole derivatives interact with their targets through hydrogen bonding and dipole interactions . The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule .
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety are known to have a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
1,2,4-triazole derivatives are known to have good pharmacodynamic and pharmacokinetic profiles, and low toxicity . The presence of the 1,2,4-triazole moiety can improve the physicochemical, pharmacological, and pharmacokinetic properties of the compounds .
Result of Action
1,2,4-triazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Eigenschaften
IUPAC Name |
4-phenyl-1,2,4-triazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-8-11-10-6-12(8)7-4-2-1-3-5-7;/h1-6H,(H2,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMVVRTXXCITEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

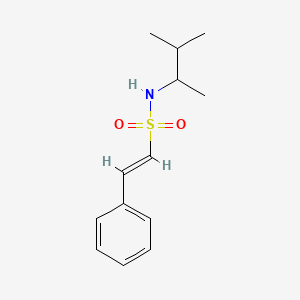
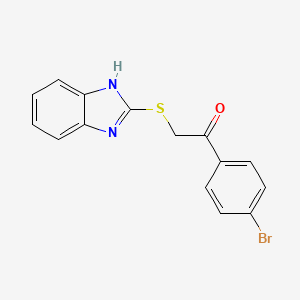
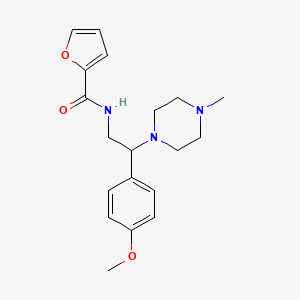
![4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B2897059.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897061.png)
![N-[3-[(2-chlorophenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2897064.png)

![3-benzyl-7-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2897066.png)

![8-methyl-9-oxo-2-phenyl-N-(o-tolyl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2897068.png)
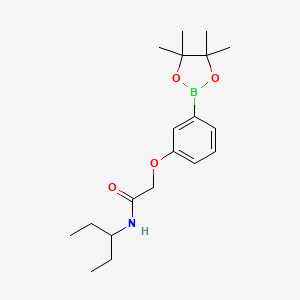
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2897073.png)
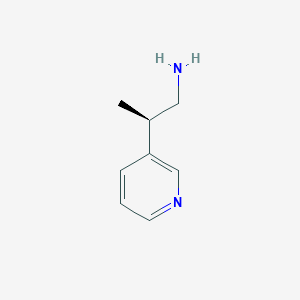
![N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2897075.png)